molecular formula C7H10N2O B1455699 2-methoxy-N-methylpyridin-3-amine CAS No. 1334149-22-2

2-methoxy-N-methylpyridin-3-amine

Cat. No.: B1455699
CAS No.: 1334149-22-2
M. Wt: 138.17 g/mol
InChI Key: WCMIAOBFAXUYMF-UHFFFAOYSA-N
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Description

2-methoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methylpyridin-3-amine typically involves the methylation of 2-methoxypyridine followed by amination. One common method includes the reaction of 2-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate to form 2-methoxy-N-methylpyridine. This intermediate is then reacted with ammonia or a primary amine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts like Raney nickel and solvents such as 1-propanol .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides or other nucleophiles in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

2-methoxy-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyridine: A precursor in the synthesis of 2-methoxy-N-methylpyridin-3-amine.

    N-methylpyridin-3-amine: Lacks the methoxy group but shares similar structural features.

    2-methoxy-3-pyridylamine: Similar structure but different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMIAOBFAXUYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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